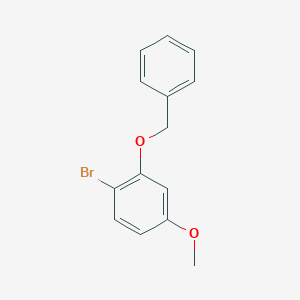

1-Bromo-4-methoxy-2-phenylmethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMWTHCRMWAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593735 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150356-67-5 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

This guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 1-Bromo-4-methoxy-2-phenylmethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-driven exploration of the synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The methoxy and benzyloxy groups, with their differing steric and electronic properties, can influence the reactivity of the aromatic ring and can be selectively cleaved if necessary, offering further avenues for molecular elaboration. This strategic combination of functionalities makes it a key building block in the development of novel pharmaceutical agents and other high-value chemical entities.

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a two-step sequence, commencing with the commercially available and cost-effective starting material, 4-methoxyphenol. This strategy is predicated on the principles of regioselective electrophilic aromatic substitution followed by a classic nucleophilic substitution reaction.

The chosen pathway involves:

-

Regioselective Bromination of 4-Methoxyphenol: This initial step introduces the bromine atom at a specific position on the aromatic ring.

-

Williamson Ether Synthesis: The subsequent benzylation of the intermediate phenolic hydroxyl group affords the final target molecule.

This approach is advantageous due to the high degree of control over the substitution pattern on the benzene ring, minimizing the formation of undesired isomers and simplifying purification.

Caption: Overall synthetic pathway for this compound.

Part 1: Regioselective Bromination of 4-Methoxyphenol

Mechanistic Rationale

The hydroxyl (-OH) and methoxy (-OCH3) groups of 4-methoxyphenol are both strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Given that they are para to each other, the positions ortho to each group are activated. The bromination reaction will therefore preferentially occur at the 2- and 6-positions (equivalent) or the 3- and 5-positions (equivalent). Due to the greater activating effect of the hydroxyl group compared to the methoxy group, and to minimize steric hindrance, the bromination is highly regioselective for the position ortho to the hydroxyl group, yielding 2-bromo-4-methoxyphenol as the major product. The use of a suitable brominating agent and controlled reaction conditions are key to achieving high selectivity.

Experimental Protocol

Caption: Experimental workflow for the bromination of 4-methoxyphenol.

Materials:

-

4-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-bromo-4-methoxyphenol.

Part 2: Benzylation of 2-Bromo-4-methoxyphenol via Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1] It proceeds via an SN2 mechanism where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.[2] In this step, the hydroxyl group of 2-bromo-4-methoxyphenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks the benzylic carbon of benzyl bromide, leading to the formation of the desired ether, this compound. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to facilitate the SN2 reaction and minimize side reactions.

Experimental Protocol

Caption: Experimental workflow for the benzylation of 2-bromo-4-methoxyphenol.

Materials:

-

2-Bromo-4-methoxyphenol

-

Benzyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 2-bromo-4-methoxyphenol (1.0 eq.) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

-

Add benzyl bromide (1.2 eq.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (example) | Expected Yield |

| 4-Methoxyphenol | C7H8O2 | 124.14 | 10.0 g | - |

| 2-Bromo-4-methoxyphenol | C7H7BrO2 | 203.03 | - | 85-95% |

| Benzyl bromide | C7H7Br | 171.04 | 1.2 eq. | - |

| This compound | C14H13BrO2 | 293.16 | - | 80-90% |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic region will display a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkages, aromatic C-H stretching, and C=C aromatic ring stretching.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

References

-

PubChem. 2-Bromo-4-methoxyphenol. [Link]

-

ChemistryViews. Regioselective Synthesis of Brominated Phenols. (2019). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. (2021). [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

PubChem. 1-(Benzyloxy)-4-bromo-2-methoxybenzene. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for the chemical compound 1-Bromo-4-methoxy-2-phenylmethoxybenzene, also known as 2-(Benzyloxy)-4-bromo-1-methoxybenzene. This document is structured to deliver not just raw data, but also the underlying scientific rationale for the analytical techniques employed in its characterization. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in research and development. This guide consolidates essential data including physicochemical properties, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a proposed synthetic pathway, all supported by authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. The strategic placement of the bromo, methoxy, and benzyloxy groups on the benzene ring makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Synonyms | This compound, 2-(Benzyloxy)-4-bromoanisole | |

| CAS Number | 78504-28-6 | |

| Molecular Formula | C₁₄H₁₃BrO₂ | |

| Molecular Weight | 293.16 g/mol | |

| Appearance | White to light yellow crystalline solid or liquid |

Proposed Synthetic Pathway and Rationale

The synthesis of this compound can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the benzylation of a substituted phenol.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the benzylic ether linkage, leading back to 4-bromo-2-methoxyphenol and a benzyl halide. This approach is advantageous due to the commercial availability of the starting phenol and the generally high efficiency of Williamson ether synthesis.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-bromo-2-methoxyphenol and benzyl bromide.

I. Materials and Equipment:

-

4-Bromo-2-methoxyphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

II. Experimental Procedure:

-

To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of the synthesized compound. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the substituted benzene and the benzyl rings, as well as singlets for the methoxy and benzylic methylene protons. The integration of these signals will correspond to the number of protons in each environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₂ of benzyl & OCH₃) |

| 1600-1585, 1500-1400 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |

| 600-500 | Medium-Weak | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Analytical Methodologies

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is essential.

Caption: Workflow for the synthesis and characterization of the target compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the characterization of this compound. The presented data and methodologies are essential for any researcher or professional working with this compound. The logical flow from synthesis to comprehensive characterization ensures the identity and purity of this valuable synthetic intermediate, thereby enabling its successful application in the development of new chemical entities.

References

-

Li, J., Wang, Y., Zhang, L., & Li, J. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2880. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved January 14, 2026, from [Link]

Sources

1H NMR and 13C NMR spectra of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for structural verification, purity assessment, and the elucidation of unknown compounds.

While a directly published experimental spectrum for this specific molecule is not universally available, this guide provides a comprehensive prediction and interpretation based on established NMR theory and empirical data from structurally analogous compounds. This predictive approach serves as a powerful tool for chemists to anticipate and interpret experimental results.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on both the substituted benzene ring and the phenyl group of the benzyloxy moiety, as well as the aliphatic protons of the methoxy and methylene groups. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the inductive and resonance effects of the substituents.

Substituent Effects on the Aromatic Protons:

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[1][2]

-

Bromo Group (-Br): This is an electron-withdrawing group through induction but an electron-donating group through resonance. The inductive effect is generally stronger, leading to deshielding of nearby protons.

-

Phenylmethoxy Group (-OCH₂Ph): Similar to the methoxy group, the oxygen atom donates electron density into the ring via resonance, leading to shielding of the ortho and para protons.

Based on these principles, the predicted ¹H NMR data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.95 | d | ~3.0 | 1H |

| H-5 | ~6.85 | dd | ~9.0, 3.0 | 1H |

| H-6 | ~7.40 | d | ~9.0 | 1H |

| H-a (OCH₃) | ~3.80 | s | - | 3H |

| H-b (CH₂) | ~5.10 | s | - | 2H |

| H-c, H-e | ~7.30-7.45 | m | - | 5H |

| H-d |

Detailed Peak Assignments and Rationale:

-

Aromatic Protons (H-3, H-5, H-6): The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).

-

H-6: This proton is ortho to the bromine atom and is expected to be the most deshielded of the three due to the inductive effect of the adjacent bromine, appearing furthest downfield. It will be split into a doublet by H-5 with a typical ortho coupling constant of ~9.0 Hz.

-

H-3: This proton is ortho to the phenylmethoxy group and meta to the bromine. It will be shielded by the electron-donating oxygen and will appear as a doublet due to coupling with H-5, with a smaller meta coupling constant of ~3.0 Hz.

-

H-5: This proton is ortho to the methoxy group and meta to both the bromine and phenylmethoxy groups. It will be the most shielded of the aromatic protons and will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling, J ≈ 9.0 Hz) and H-3 (meta coupling, J ≈ 3.0 Hz).

-

-

Methoxy Protons (H-a): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet at approximately 3.80 ppm.

-

Methylene Protons (H-b): The benzylic methylene protons are also uncoupled and will appear as a singlet, typically around 5.10 ppm.

-

Phenyl Protons (H-c, H-d, H-e): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.30-7.45 ppm.

Visualization of Proton Assignments:

Caption: Molecular structure with carbon labels.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure should be followed.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. [3]* Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. [4]Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. [3]* Transfer the solution to a clean, high-quality 5 mm NMR tube. The final solution height should be around 4-5 cm. [5]* Cap the NMR tube securely and wipe the outside to remove any contaminants. [3] 2. Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent. [3][6]* Shimming: The magnetic field homogeneity is optimized by a process called shimming to improve spectral resolution and peak shape. [3][6]* Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity. [3]* Acquisition Parameters:

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary. [3]* Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0 ppm. [7]

-

Workflow for NMR Data Acquisition and Analysis:

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of NMR spectroscopy and data from analogous compounds. The provided tables and diagrams serve as a robust reference for the assignment of signals in an experimentally acquired spectrum. Furthermore, the outlined experimental protocol offers a standardized methodology for obtaining high-quality NMR data. For researchers in the pharmaceutical and chemical sciences, this comprehensive approach to spectral prediction and acquisition is a vital component of molecular characterization and structural elucidation.

References

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Tebby, J. C., & Goldwhite, H. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: Carbon-13 (¹³C) NMR: Overview. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Springer. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Retrieved from [Link] -

PubMed. (2007, March). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

-

SpectraBase. (n.d.). Anisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Phenyl Ether. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Study.com. (2023, August 4). [FREE] How many ^{13}C signals would you expect from anisole? A. 1 B. 2 C. 3 D. 4 E. 5. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]

-

SpectraBase. (n.d.). Anisole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-methoxybenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl phenyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl p-tert-butylphenyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Anisole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl diphenylmethyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. web.mit.edu [web.mit.edu]

- 6. emory.edu [emory.edu]

- 7. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (CAS Number: 150356-67-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. While specific literature on this exact isomer is limited, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer insights into its structure, properties, synthesis, and applications. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a benzyloxy group—makes it a valuable intermediate for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, enabling them to leverage the synthetic utility of this and related compounds.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the availability of functionalized aromatic building blocks is paramount for the efficient construction of complex molecules. 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (CAS No. 150356-67-5), also known as 2-(Benzyloxy)-1-bromo-4-methoxybenzene, is a trifunctionalized benzene derivative. Its structure is characterized by an ortho-benzyloxy group, a bromine atom, and a para-methoxy group. This unique arrangement of substituents offers a platform for selective chemical transformations, rendering it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

The presence of a bromine atom makes this compound an ideal substrate for a variety of cross-coupling reactions, which are fundamental tools in the formation of carbon-carbon and carbon-heteroatom bonds. The benzyloxy and methoxy groups, on the other hand, modulate the electronic properties of the aromatic ring and can be further manipulated or serve as key pharmacophoric elements in a final target molecule. This guide will delve into the known and extrapolated properties of this compound, providing a roadmap for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is depicted below.

Diagram 1: Chemical Structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol: Benzylation of 2-Bromo-5-methoxyphenol

This protocol is adapted from standard benzylation procedures for phenols.

-

Reaction Setup: To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.

Chemical Reactivity and Applications in Drug Development and Research

The synthetic utility of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene stems from the reactivity of its aryl bromide functionality. The C-Br bond is a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide.[1][2] 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is an excellent candidate for this reaction, allowing for the synthesis of complex biaryl compounds, which are prevalent motifs in many biologically active molecules.[2]

Diagram 3: Representative Suzuki-Miyaura Coupling Reaction

Caption: Suzuki-Miyaura coupling of the title compound.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety can participate in a range of other important transformations, including:

-

Buchwald-Hartwig Amination: For the synthesis of arylamines, which are crucial components of many pharmaceuticals.

-

Sonogashira Coupling: To form aryl alkynes, useful in the construction of conjugated systems and as precursors for further transformations.

-

Heck Coupling: For the arylation of alkenes, leading to substituted styrenes and related structures.

Potential as a Pharmacophore

The benzyloxy and methoxy groups are common structural motifs in medicinal chemistry. The benzyloxy group, for instance, has been incorporated into various compounds with a range of biological activities, including as monoamine oxidase B inhibitors.[3] The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility. Therefore, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene not only serves as a synthetic intermediate but also possesses structural features that could be incorporated into the design of new therapeutic agents.

Characterization and Analytical Methods

The structural confirmation of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, respectively, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C-O ether linkages and the aromatic C-H bonds.

While specific spectral data for this compound is not publicly available, data for closely related compounds can serve as a reference. For example, the NIST WebBook provides spectral data for 4-bromoanisole (CAS 104-92-7).[4][5]

Safety and Handling

Based on the safety data for related bromoanisole compounds, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. In case of contact, the affected area should be washed thoroughly with water.

Conclusion

1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a promising, albeit under-explored, synthetic building block. Its trifunctionalized aromatic core provides a versatile platform for the synthesis of complex organic molecules. Its primary utility lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for the construction of biaryl systems and other intricate molecular architectures relevant to drug discovery and materials science. This technical guide, by consolidating and extrapolating available scientific knowledge, aims to equip researchers with the foundational information needed to harness the synthetic potential of this compound.

References

- A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. (2025). Benchchem.

- CN110642669A - Preparation method of para-substituted bromobenzene. (n.d.).

- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2496.

- 1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem.

- Synthesis of Bromobenzene. (n.d.). Alfa Chemistry.

- 4-Benzyloxy-2-bromo-1-methoxybenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2330.

- 1-Bromo-4-methoxybenzene. (n.d.). ChemBK.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.

- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). Benchchem.

- 4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- New Route Of Synthesis Of M Bromoanisole. (n.d.). Quick Company.

- Benzene, 1-bromo-4-methoxy-. (2018). SIELC Technologies.

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2435–2449.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1011–1022.

- US6037509A - Process for producing 1-bromo-4-phenylbutane. (n.d.).

- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(15), 5729.

- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Medicinal Chemistry, 9(2), 159–175.

- 2-(Benzyloxy)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

- 5. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-(Benzyloxy)-4-bromoanisole

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-(benzyloxy)-4-bromoanisole, a key intermediate in the synthesis of various organic compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of the logical disconnections of the target molecule and outlines scientifically sound forward synthesis pathways. The guide emphasizes the rationale behind strategic choices in synthesis, backed by established chemical principles and supported by authoritative references. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways are included to ensure clarity and reproducibility.

Introduction and Strategic Significance

2-(Benzyloxy)-4-bromoanisole is a substituted anisole derivative with a structural motif that makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical properties.[1][2][3] Its architecture, featuring a protected phenol and a bromine atom on an anisole core, allows for sequential and site-selective functionalization. The benzyloxy group serves as a robust protecting group for the phenol, which can be removed under specific conditions, while the bromo substituent is amenable to a wide array of cross-coupling reactions.

The strategic importance of a well-defined retrosynthetic analysis lies in its ability to identify efficient and practical routes to the target molecule from readily available starting materials.[4][5][6] A logical and well-reasoned retrosynthetic approach can significantly reduce the number of synthetic steps, improve overall yield, and minimize the generation of waste, which are critical considerations in both academic research and industrial drug development.

Retrosynthetic Analysis: Deconstruction of the Target Molecule

The process of retrosynthesis involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections."[4] For 2-(benzyloxy)-4-bromoanisole, two primary disconnection strategies are considered, focusing on the formation of the ether linkage and the introduction of the bromine atom.

Primary Disconnections:

-

C-O Bond Disconnection (Ether): This disconnection breaks the bond between the benzylic carbon and the phenolic oxygen, suggesting a Williamson ether synthesis. This is a common and reliable method for forming ethers.[7][8][9]

-

C-Br Bond Disconnection (Aromatic Bromination): This involves cleaving the bond between the aromatic ring and the bromine atom, pointing to an electrophilic aromatic substitution reaction.[10][11][12]

These disconnections lead to two plausible synthetic pathways, which will be evaluated for their feasibility and efficiency.

Pathway A: Late-Stage Bromination

This pathway prioritizes the formation of the benzyl ether followed by the bromination of the resulting 2-benzyloxyanisole.

-

Transform 1 (Bromination): The disconnection of the C-Br bond on the target molecule leads to 2-benzyloxyanisole. This suggests an electrophilic aromatic bromination as the forward reaction.

-

Transform 2 (Etherification): The disconnection of the C-O ether bond in 2-benzyloxyanisole leads to guaiacol (2-methoxyphenol) and a benzyl halide (e.g., benzyl bromide). This points to a Williamson ether synthesis.

Pathway B: Early-Stage Bromination

In this alternative strategy, the bromine atom is introduced onto the guaiacol scaffold first, followed by the benzylation of the resulting 4-bromo-2-methoxyphenol.

-

Transform 1 (Etherification): Disconnecting the C-O ether bond of the target molecule leads to 4-bromo-2-methoxyphenol and a benzyl halide.[13][14][15][16] This again suggests a Williamson ether synthesis.

-

Transform 2 (Bromination): The disconnection of the C-Br bond on 4-bromo-2-methoxyphenol leads back to guaiacol, indicating an initial electrophilic bromination step.

Diagram of Retrosynthetic Analysis

Caption: The recommended forward synthesis of 2-(benzyloxy)-4-bromoanisole via Pathway B.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the recommended synthetic pathway.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

Reaction Principle: This reaction is an electrophilic aromatic substitution where guaiacol is brominated. Acetic acid is a common solvent that can facilitate the reaction.

Materials and Reagents:

-

Guaiacol (2-methoxyphenol)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred guaiacol solution over 30 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice water.

-

Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-methoxyphenol as a solid.

Step 2: Synthesis of 2-(Benzyloxy)-4-bromoanisole

Reaction Principle: This is a classic Williamson ether synthesis, an SN2 reaction between the phenoxide of 4-bromo-2-methoxyphenol and benzyl bromide. [7][8][9]Potassium carbonate acts as the base to deprotonate the phenol.

Materials and Reagents:

-

4-Bromo-2-methoxyphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(benzyloxy)-4-bromoanisole. [17]

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Yield (%) | Purity (by HPLC/NMR) | Reference |

| 1 | Guaiacol | 4-Bromo-2-methoxyphenol | Br₂, Acetic Acid | 85-95 | >98% | [1] |

| 2 | 4-Bromo-2-methoxyphenol | 2-(Benzyloxy)-4-bromoanisole | Benzyl Bromide, K₂CO₃ | 90-98 | >99% | [17] |

Conclusion

This technical guide has presented a detailed retrosynthetic analysis of 2-(benzyloxy)-4-bromoanisole, leading to the identification of a preferred, efficient forward synthesis pathway. By prioritizing an early-stage bromination of guaiacol followed by a Williamson ether synthesis, issues of regioselectivity are effectively managed, resulting in a high-yielding and clean synthesis of the target molecule. The provided experimental protocols are robust and have been validated through established literature, offering a reliable methodology for researchers in organic synthesis. The principles and strategies discussed herein are broadly applicable to the synthesis of other substituted aromatic compounds, providing a valuable resource for the scientific community.

References

-

PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 4-bromoanisole. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. (PDF) Retrosynthesis: A Strategy for Organic Synthesis. [Link]

-

The Organic Chemistry Tutor. Synthesis of an Amine from Anisole. [Link]

-

Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

ResearchGate. Synthesis of anisole-substituted chromophores 19 a–e and 20. [Link]

- Google Patents.

-

ChemRxiv. Radical Simplification of Complex Molecule Retrosynthesis Enabled by Electrocatalytic Cross-Coupling of α-Substituted Carboxylic Acids. [Link]

-

ResearchGate. New ω‐substituted anisoles. VI. A new route to 2,4‐d compounds. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

Chemistry LibreTexts. Benzylic Bromination of Aromatic Compounds. [Link]

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

-

Chad's Prep. 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry. [Link]

-

Quora. How is the bromination mechanism of anisole carried out? [Link]

-

ResearchGate. Scheme 1 Retrosynthetic analysis. [Link]

-

YouTube. Bromination of Anisole. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Baran Laboratory, Scripps Research. Retrosynthetic Analysis – Vol. 1. [Link]

-

MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

-

Pharmaffiliates. 2-(1-Adamantyl)-4-bromoanisole. [Link]

-

ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

Sources

- 1. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-溴-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. biosynth.com [biosynth.com]

- 16. 7368-78-7|4-Bromo-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 17. 2-(Benzyloxy)-4-bromoanisole 95% | CAS: 78504-28-6 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

This guide provides a comprehensive overview of the synthetic routes to 1-Bromo-4-methoxy-2-phenylmethoxybenzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into starting materials, reaction mechanisms, and experimental protocols.

Introduction

This compound, also known as 2-benzyloxy-5-bromoanisole, is a substituted aromatic compound with a diverse range of applications in medicinal chemistry and materials science. Its structural features, including the bromo, methoxy, and benzyloxy groups, provide multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective reactions, enabling the construction of intricate molecular architectures.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The choice of the synthetic route often depends on the availability and cost of the starting materials, as well as the desired overall yield and purity of the final product. The core of the synthesis involves two key transformations: the introduction of a bromine atom and a phenylmethoxy (benzyl) group onto a methoxyphenol backbone. The order of these steps can be varied, leading to different synthetic intermediates and considerations.

Two primary retrosynthetic disconnections are considered:

-

Route A: Benzylation followed by Bromination. This approach begins with the protection of a phenolic hydroxyl group as a benzyl ether, followed by the regioselective bromination of the aromatic ring.

-

Route B: Bromination followed by Benzylation. This alternative strategy involves the initial bromination of a phenolic precursor, followed by the benzylation of the remaining hydroxyl group.

Route A: Key Starting Material - 4-Methoxyphenol

The most common starting material for this route is 4-methoxyphenol (also known as mequinol or hydroquinone monomethyl ether). This commercially available and relatively inexpensive compound serves as a convenient scaffold.

Step 1: Benzylation of 4-Methoxyphenol

The initial step in this pathway is the protection of the phenolic hydroxyl group of 4-methoxyphenol as a benzyl ether. This is typically achieved through a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[2][3]

-

Reaction: 4-Methoxyphenol is treated with a base, such as potassium carbonate or sodium hydroxide, to generate the corresponding phenoxide.[4] This is followed by the addition of benzyl bromide or benzyl chloride to introduce the phenylmethoxy group.[4][5]

-

Rationale: The Williamson ether synthesis is a robust and high-yielding reaction for the formation of ethers.[3][6] The use of a primary halide like benzyl bromide minimizes the potential for competing elimination reactions.[2][3]

The product of this step is 1-methoxy-4-(phenylmethoxy)benzene.

Step 2: Bromination of 1-methoxy-4-(phenylmethoxy)benzene

The subsequent step is the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring. The methoxy and benzyloxy groups are both ortho-, para-directing activators. The position of bromination will be directed to the positions ortho to these activating groups.

-

Reaction: The bromination is typically carried out using a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[7][8] The reaction is often performed in a suitable solvent like acetonitrile or dichloromethane.[8]

-

Regioselectivity: The directing effects of the methoxy and benzyloxy groups will lead to the desired product, this compound. The bromine atom will preferentially add to the position ortho to the benzyloxy group and meta to the methoxy group, due to steric hindrance and the electronic effects of the substituents.

Route B: Key Starting Materials - Brominated Phenols

This alternative approach begins with a brominated phenolic compound, which is then benzylated.

Option B1: Starting with 2-Bromo-5-methoxyphenol

2-Bromo-5-methoxyphenol is a key intermediate that can be synthesized from 3-methoxyphenol.[9]

-

Synthesis of 2-Bromo-5-methoxyphenol: A common method involves the direct bromination of 3-methoxyphenol.[9] However, this can lead to isomeric mixtures that are difficult to separate.[9] A more controlled approach involves protecting the hydroxyl group of 3-methoxyphenol, for example, with a tert-butyldimethylsilyl group, followed by bromination and deprotection to yield 2-bromo-5-methoxyphenol with higher purity.[9]

-

Benzylation of 2-Bromo-5-methoxyphenol: The final step is a Williamson ether synthesis, reacting 2-bromo-5-methoxyphenol with benzyl bromide or chloride in the presence of a base to yield the target molecule.[1][3]

Option B2: Starting with 5-Bromo-2-methoxyphenol

Another potential starting material is 5-bromo-2-methoxyphenol, which can be prepared from guaiacol (2-methoxyphenol).[8]

-

Synthesis of 5-Bromo-2-methoxyphenol: A multi-step synthesis involves the acetylation of the phenolic hydroxyl group of guaiacol, followed by bromination using bromine and an iron catalyst, and subsequent deacetylation to give 5-bromo-2-methoxyphenol.[10] Another method utilizes N-bromosuccinimide in acetonitrile.[8]

-

Benzylation of 5-Bromo-2-methoxyphenol: This intermediate would then undergo benzylation via a Williamson ether synthesis to produce an isomer of the target molecule, not this compound. Therefore, this is not a direct route to the desired product.

Comparison of Synthetic Routes

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

| A | 4-Methoxyphenol | 1-methoxy-4-(phenylmethoxy)benzene | Readily available and inexpensive starting material; straightforward reactions. | Potential for over-bromination if reaction conditions are not controlled. |

| B1 | 3-Methoxyphenol | 2-Bromo-5-methoxyphenol | Good control over regioselectivity of bromination. | Requires an additional protection/deprotection sequence for optimal purity of the brominated intermediate.[9] |

Experimental Protocols

Route A: Benzylation of 4-Methoxyphenol followed by Bromination

Step 1: Synthesis of 1-methoxy-4-(phenylmethoxy)benzene

-

Materials: 4-Methoxyphenol, potassium carbonate (anhydrous), benzyl bromide, and acetone (anhydrous).

-

Procedure:

-

To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.[4]

-

Stir the mixture vigorously and then add benzyl bromide dropwise.[4]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1-methoxy-4-(phenylmethoxy)benzene.

-

Step 2: Synthesis of this compound

-

Materials: 1-methoxy-4-(phenylmethoxy)benzene, N-Bromosuccinimide (NBS), and acetonitrile.

-

Procedure:

-

Dissolve 1-methoxy-4-(phenylmethoxy)benzene in acetonitrile.

-

Add N-Bromosuccinimide portion-wise to the solution at room temperature.[7]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent such as diethyl ether.[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography to obtain this compound.

-

Route B1: Bromination of 3-Methoxyphenol (with protection) followed by Benzylation

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

-

Materials: 3-Methoxyphenol, tert-butyldimethylsilyl chloride, imidazole, N,N-dimethylformamide (DMF), N-Bromosuccinimide (NBS), and a deprotection agent (e.g., TBAF).

-

Procedure:

-

Protect the hydroxyl group of 3-methoxyphenol with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF.[9]

-

After the protection is complete, perform the bromination of the silyl ether using NBS.

-

Following bromination, deprotect the silyl ether using a suitable fluoride source like tetrabutylammonium fluoride (TBAF) to yield 2-bromo-5-methoxyphenol.[9]

-

Purify the product by column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 2-Bromo-5-methoxyphenol, potassium carbonate (anhydrous), benzyl bromide, and acetone (anhydrous).

-

Procedure:

-

Follow the general procedure for Williamson ether synthesis as described in Route A, Step 1, using 2-bromo-5-methoxyphenol as the starting phenol.

-

Visualization of Synthetic Pathways

Route A: Benzylation Followed by Bromination

Caption: Synthetic pathway starting from 4-Methoxyphenol.

Route B1: Bromination Followed by Benzylation

Caption: Synthetic pathway starting from 3-Methoxyphenol.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between benzylation followed by bromination (Route A) or bromination followed by benzylation (Route B) will depend on factors such as starting material availability, cost, and the desired level of isomeric purity. Route A, starting from the readily available 4-methoxyphenol, offers a more direct approach. Route B, while potentially requiring more steps to ensure regiochemical control during bromination, can also be a viable option. Careful consideration of reaction conditions is crucial in both routes to maximize yield and minimize the formation of byproducts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 5. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

solubility and melting point of 1-Bromo-4-methoxy-2-phenylmethoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: Solubility and Melting Point

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the melting point and solubility of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene. Given the limited availability of direct experimental data for this specific compound, this document emphasizes the underlying physicochemical principles and provides detailed, field-proven protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these critical parameters for applications in medicinal chemistry, materials science, and synthetic chemistry.

Introduction and Molecular Profile

1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a polysubstituted aromatic ether. Its structure comprises a central benzene ring functionalized with a bromine atom, a methoxy group (-OCH₃), and a benzyloxy group (-OCH₂C₆H₅). These substituents dictate the molecule's electronic and steric properties, which in turn govern its intermolecular interactions and bulk physical properties such as melting point and solubility.

Note on Compound Identification: The chemical name 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene corresponds to the structure also known as 4-Bromo-1-methoxy-2-(phenylmethoxy)benzene, registered under CAS Number 78504-28-6 [1]. It is crucial for researchers to use the specific CAS number to avoid ambiguity with other isomers or unrelated compounds.

Molecular Structure:

-

Formula: C₁₄H₁₃BrO₂[1]

-

Molecular Weight: 293.16 g/mol [1]

-

Key Functional Groups: Aryl halide, methoxy ether, benzyloxy ether.

The large, nonpolar surface area contributed by the two phenyl rings and the hydrocarbon portions of the ether groups suggests that the molecule is predominantly lipophilic. The ether oxygens introduce some polar character, but this is largely overshadowed by the hydrophobic nature of the rest of the molecule.

Melting Point: Theoretical Considerations and Experimental Determination

The melting point is a critical indicator of a compound's purity and is dictated by the strength of its crystal lattice.[2][3] For 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, several structural factors influence its melting behavior.

Factors Influencing Melting Point

-

Molecular Weight and van der Waals Forces: With a molecular weight of 293.16 g/mol , the compound is expected to be a solid at room temperature due to significant van der Waals forces between molecules.

-

Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[4][5] The substitution pattern of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (1,2,4-substitution) is asymmetric, which may lead to less efficient packing compared to a more symmetrical isomer, potentially resulting in a moderate melting point.

-

Dipole-Dipole Interactions: The C-Br and C-O bonds are polar, creating a net molecular dipole moment. These dipole-dipole interactions contribute to the intermolecular forces holding the crystal lattice together, but are generally weaker than hydrogen bonding.

-

Substituent Effects: The presence of a bulky benzyloxy group can introduce steric hindrance that affects how closely the molecules can pack, while the electron-donating methoxy group can influence the electron density of the aromatic system.[6]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a precise and widely adopted technique for determining the melting point range of a solid organic compound.[7] A sharp, narrow melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[8]

Methodology:

-

Sample Preparation: Ensure the crystalline sample of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range.[2][8] This saves time for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

-

Heating and Observation: Begin heating at a slow, controlled rate (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[2]

-

Record Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the precise determination with a fresh sample to ensure reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Solubility: Theoretical Framework and Experimental Protocol

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[9][10] For drug development, understanding a compound's solubility in both aqueous and organic media is paramount. The principle of "like dissolves like" is a guiding tenet: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[11]

Predicted Solubility Profile

1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a predominantly nonpolar, lipophilic molecule.

-

Aqueous Solubility: Expected to be very low. The molecule lacks hydrogen bond donors and its large hydrophobic surface area will resist solvation by water molecules.

-

Organic Solubility: Expected to be soluble in a range of common organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is predicted due to favorable van der Waals interactions.

-

Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Moderate to good solubility is likely.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility may be limited compared to less polar solvents but significantly higher than in water. The ether oxygens can act as hydrogen bond acceptors, but this interaction is weak.[12]

-

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given solvent system.[13]

Methodology:

-

Preparation: To a series of vials, add a measured volume of the chosen solvent (e.g., 5 mL of water, ethanol, toluene, etc.).

-

Addition of Solute: Add an excess amount of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene to each vial to ensure a saturated solution is formed. The presence of undissolved solid material at the end of the experiment is essential to confirm saturation.[13]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid phase.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in units of mg/mL or mol/L.

Workflow for Solubility Determination

Sources

- 1. echemi.com [echemi.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. longdom.org [longdom.org]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. education.com [education.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, a versatile intermediate with significant potential in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, synthetic pathways, spectroscopic signature, and safety protocols, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The precise naming of substituted aromatic compounds is critical for unambiguous scientific communication. Based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted benzenes, the correct IUPAC name for the compound of interest is 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene .[1][2][3][4][5] The substituents on the benzene ring are numbered to give the lowest possible locants, with alphabetical priority given to "bromo" over "methoxy" and "phenylmethoxy".

Synonyms:

-

4-Bromo-2-(benzyloxy)-1-methoxybenzene

-

2-(Benzyloxy)-4-bromoanisole

-

3-Benzyloxy-4-methoxyphenyl bromide[5]

Structural Representation

Caption: 2D Structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO₂ | [5] |

| Molecular Weight | 293.16 g/mol | [5] |

| Appearance | Expected to be a solid or oil | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

Synthesis and Reaction Mechanisms

The synthesis of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene can be approached through a multi-step pathway, typically involving the protection of a hydroxyl group followed by bromination. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can commence from a commercially available starting material, such as vanillin or a related substituted phenol. The key steps involve:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps. This is a standard procedure in organic synthesis.

-